2-(2-Bromoethyl)-6-methylpyridine
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Overview
Description
2-(2-Bromoethyl)-6-methylpyridine is an organic compound that belongs to the class of pyridines. It is characterized by a bromine atom attached to an ethyl group, which is further connected to the 6th position of a methyl-substituted pyridine ring. This compound is of significant interest in organic chemistry due to its unique structure and reactivity, making it a valuable intermediate in various chemical syntheses.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Bromoethyl)-6-methylpyridine typically involves the bromination of 6-methylpyridine followed by the introduction of an ethyl group. One common method is the reaction of 6-methylpyridine with N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) to form 2-bromo-6-methylpyridine. This intermediate is then reacted with ethylene in the presence of a palladium catalyst to yield this compound .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance yield and efficiency. The use of advanced catalytic systems and optimized reaction conditions ensures high purity and scalability of the compound .
Chemical Reactions Analysis
Types of Reactions: 2-(2-Bromoethyl)-6-methylpyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The ethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction Reactions: The pyridine ring can be reduced to form piperidine derivatives.
Common Reagents and Conditions:
Substitution: Sodium methoxide in methanol is commonly used for nucleophilic substitution reactions.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions can be used for oxidation.
Reduction: Hydrogen gas in the presence of a palladium catalyst is used for reduction reactions.
Major Products:
- Substitution reactions yield various substituted pyridines.
- Oxidation reactions produce aldehydes or carboxylic acids.
- Reduction reactions result in piperidine derivatives .
Scientific Research Applications
2-(2-Bromoethyl)-6-methylpyridine has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and pharmaceuticals.
Biology: It is used in the study of enzyme inhibitors and receptor ligands.
Medicine: The compound is investigated for its potential as an antimicrobial and anticancer agent.
Industry: It is utilized in the production of agrochemicals and specialty chemicals
Mechanism of Action
The mechanism of action of 2-(2-Bromoethyl)-6-methylpyridine involves its interaction with specific molecular targets. The bromine atom facilitates the formation of covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The ethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes and reach intracellular targets .
Comparison with Similar Compounds
- 2-(2-Bromoethyl)pyridine
- 2-(2-Bromoethyl)-4-methylpyridine
- 2-(2-Bromoethyl)-5-methylpyridine
Comparison: 2-(2-Bromoethyl)-6-methylpyridine is unique due to the position of the methyl group on the pyridine ring, which influences its reactivity and interaction with biological targets. Compared to its analogs, it exhibits distinct chemical properties and biological activities, making it a valuable compound for specific applications .
Properties
IUPAC Name |
2-(2-bromoethyl)-6-methylpyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrN/c1-7-3-2-4-8(10-7)5-6-9/h2-4H,5-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPQGTEWFJXQOBS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)CCBr |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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